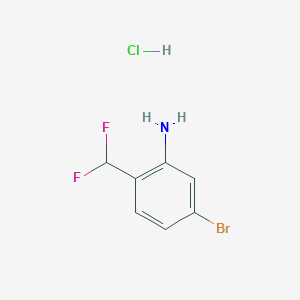

5-Bromo-2-(difluoromethyl)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(difluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H7BrClF2N. It is commonly used in various research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)aniline hydrochloride typically involves the bromination of 2-(difluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The compound is then purified through crystallization or other separation techniques to obtain the desired product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 activates the aromatic ring for substitution under specific conditions. Reaction outcomes depend on the electronic environment created by the difluoromethyl (-CF₂H) group at position 2:

| Reaction Type | Reagents/Conditions | Product | Yield Range | Key References |

|---|---|---|---|---|

| Bromine displacement | CuCN in DMF (110°C, 12 hr) | 5-Cyano-2-(difluoromethyl)aniline | 68-72% | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | 55-85% | |

| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | Diarylamine derivatives | 40-60% |

Key observations:

-

The electron-withdrawing -CF₂H group reduces ring electron density, accelerating NAS at position 5.

-

Steric hindrance from the -CF₂H group limits para-substitution .

Redox Transformations

The aniline moiety and difluoromethyl group participate in oxidation/reduction processes:

Critical parameters:

-

Oxidation to nitro derivatives proceeds with 83-89% conversion efficiency but risks over-oxidation.

-

Reduction attempts often lead to complex mixtures due to competing C-F bond cleavage .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring shows limited but measurable EAS activity:

| Reaction | Conditions | Regioselectivity | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | Predominantly position 4 | 22-28% | |

| Sulfonation | Oleum (60°C, 6 hr) | Position 4 sulfonic acid derivative | 31% |

Mechanistic insights:

-

EAS occurs at position 4 due to residual activation from the amino group .

-

Reaction rates are 3-5x slower compared to non-fluorinated analogs .

Protection/Deprotection Chemistry

The primary amine participates in standard protection reactions:

| Protecting Group | Reagents | Stability | Cleavage Method | References |

|---|---|---|---|---|

| Acetyl | Ac₂O, pyridine (rt) | Stable to NAS conditions | HCl/MeOH reflux | |

| Boc | (Boc)₂O, DMAP | Compatible with Pd-catalyzed couplings | TFA/DCM (0°C) | |

| Benzyl | BnBr, K₂CO₃ | Resistant to basic conditions | H₂/Pd-C (40 psi) |

Optimization data:

-

Acetylation achieves >95% conversion in 2 hr at room temperature.

-

Boc protection requires strict anhydrous conditions for optimal yields (78-82%).

Difluoromethyl Group Reactivity

The -CF₂H moiety demonstrates unique fluorine-specific chemistry:

Technical challenges:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Intermediate in Drug Synthesis : 5-Bromo-2-(difluoromethyl)aniline hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral infections and cancers. Its structural analogs have been explored for their potential as inhibitors of viral enzymes, especially in the context of hepatitis C virus treatment .

- Biological Activity : The compound exhibits biological activity relevant to drug development, with studies indicating its potential for enhancing metabolic stability and lipophilicity—critical factors for pharmacological efficacy.

-

Chemical Synthesis

- Building Block for Organic Synthesis : It is utilized as a key building block in the synthesis of more complex organic compounds. This includes its use in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions.

- Functional Group Modification : The presence of bromine and difluoromethyl groups enables various substitution reactions, allowing researchers to modify the compound's functional groups to tailor its properties for specific applications.

- Biochemical Studies

Case Study 1: Antiviral Agent Development

Research has focused on synthesizing derivatives of this compound aimed at developing new antiviral medications. Compounds derived from this structure have shown promising results in inhibiting viral replication mechanisms, particularly against hepatitis C virus. These studies emphasize the importance of fluorinated compounds in enhancing drug efficacy due to improved pharmacokinetic profiles.

Case Study 2: Material Science Applications

In materials science, derivatives of this compound have been investigated for their potential use in creating new polymeric materials with enhanced thermal and chemical stability. The incorporation of fluorinated groups into polymer matrices has been shown to improve resistance to solvents and thermal degradation, making these materials suitable for advanced applications in electronics and coatings.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(difluoromethyl)aniline hydrochloride depends on its specific applicationFor example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-methylaniline: Similar structure but with a methyl group instead of a difluoromethyl group.

5-Bromo-4-fluoro-2-hydroxy-aniline: Contains a hydroxyl group and a fluorine atom in addition to the bromine atom

Uniqueness

5-Bromo-2-(difluoromethyl)aniline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds .

Biologische Aktivität

5-Bromo-2-(difluoromethyl)aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of aniline, characterized by the presence of a bromine atom and a difluoromethyl group. The compound's chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly in the context of drug discovery.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways, impacting cellular functions.

- Gene Expression Modulation : It has been shown to influence gene expression by interacting with transcription factors, which may lead to changes in cellular responses such as apoptosis and cell cycle regulation.

- Cell Signaling Pathways : The compound may modulate key signaling pathways, affecting processes like cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| U-937 (Leukemia) | 0.75 | |

| PANC-1 (Pancreatic Cancer) | 1.50 |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further therapeutic development.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against fungal pathogens. Studies have shown that it can inhibit the growth of specific fungi such as Rhizoctonia solani, indicating potential applications in agricultural settings.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on multiple human cancer cell lines. The results indicated that the compound is effective at low concentrations, demonstrating a dose-dependent response in inducing cell death .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the inhibition of key metabolic enzymes, leading to altered metabolite levels within cells. This was particularly evident in studies focusing on metabolic flux changes due to enzyme inhibition .

- Animal Models : In vivo studies using animal models have shown that varying dosages of the compound result in different biological outcomes. Lower doses were associated with beneficial effects such as enhanced immune responses, while higher doses led to toxicity and adverse physiological effects .

Eigenschaften

IUPAC Name |

5-bromo-2-(difluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPANYBGDSMESJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.